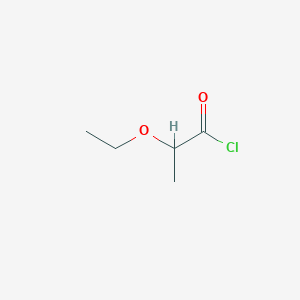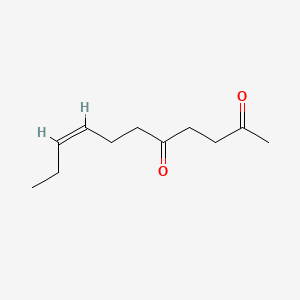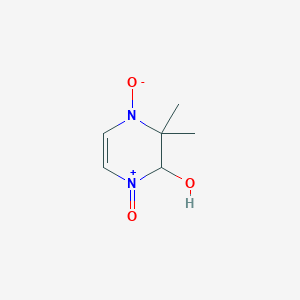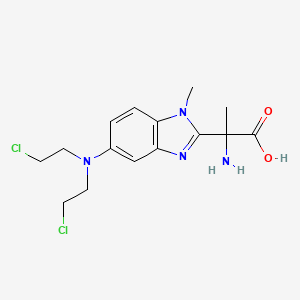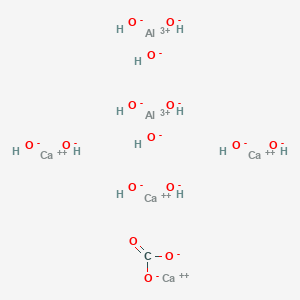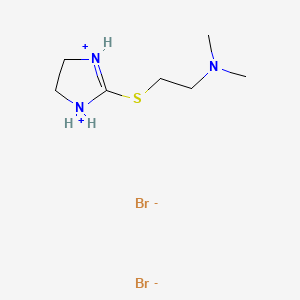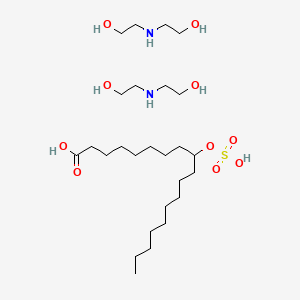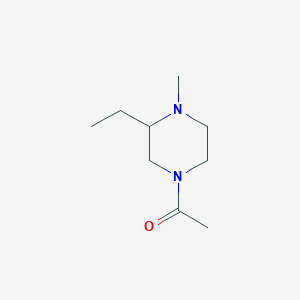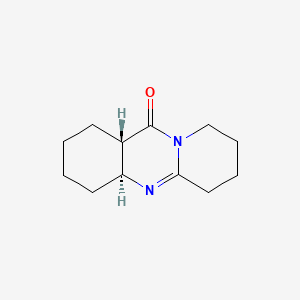
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- is a complex organic compound belonging to the class of heterocyclic compounds This compound features a fused ring system that includes both pyridine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is constructed through cyclization reactions.
Quinazoline Ring Formation: The quinazoline ring is then formed by reacting the pyridine derivative with appropriate reagents, often involving condensation reactions.
Hydrogenation: The final step involves hydrogenation to achieve the decahydro configuration, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.
Medicine
Medicinally, this compound and its derivatives are being investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry
In industry, the compound is used in the development of new materials, including polymers and advanced composites, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido(2,1-b)quinazolin-11-one: A simpler analog without the decahydro configuration.
Quinazoline: A core structure found in many biologically active compounds.
Pyridine: A basic heterocyclic compound that forms the backbone of many pharmaceuticals.
Uniqueness
What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 1,2,3,4,4a,6,7,8,9,11a-decahydro-,trans- apart is its fused ring system and the specific decahydro configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific stereochemistry.
Properties
CAS No. |
70591-78-5 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4aS,11aS)-1,2,3,4,4a,6,7,8,9,11a-decahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H18N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
JMPLADLXJPQANY-UWVGGRQHSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C(=O)N3CCCCC3=N2 |
Canonical SMILES |
C1CCC2C(C1)C(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)
